4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

EP4 antagonist Structure-Activity Relationship Inflammation

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219949-26-4) is a phenoxyethyl piperidine derivative characterized by an ortho-substituted sec-butyl group on the phenoxy ring and the piperidine moiety attached at the 4-position of the ethyl linker. This compound belongs to a class of selective prostaglandin E receptor 4 (EP4) antagonists, as disclosed in Eli Lilly's patent portfolio (WO 2014/004229 A1), which are under investigation for inflammatory conditions such as osteoarthritis and rheumatoid arthritis.

Molecular Formula C17H28ClNO
Molecular Weight 297.9 g/mol
CAS No. 1219949-26-4
Cat. No. B1397333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
CAS1219949-26-4
Molecular FormulaC17H28ClNO
Molecular Weight297.9 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
InChIInChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-4-5-7-17(16)19-13-10-15-8-11-18-12-9-15;/h4-7,14-15,18H,3,8-13H2,1-2H3;1H
InChIKeyFLRCKWPWLCZXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219949-26-4): A Key Ortho-Substituted Phenoxyethyl Piperidine for EP4-Targeted Research


4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219949-26-4) is a phenoxyethyl piperidine derivative characterized by an ortho-substituted sec-butyl group on the phenoxy ring and the piperidine moiety attached at the 4-position of the ethyl linker . This compound belongs to a class of selective prostaglandin E receptor 4 (EP4) antagonists, as disclosed in Eli Lilly's patent portfolio (WO 2014/004229 A1), which are under investigation for inflammatory conditions such as osteoarthritis and rheumatoid arthritis [1]. Its hydrochloride salt form provides increased aqueous solubility for formulation development.

Why 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine Hydrochloride Cannot Be Interchanged with Positional Isomers for EP4 Antagonism


Substituting 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride with its close analogs—such as the 2-piperidine regioisomer (CAS 1220031-75-3) or the para-substituted sec-butyl variant (CAS 1220032-18-7)—is not supported by structure-activity relationship (SAR) data . In the phenoxyethyl piperidine series patented by Eli Lilly, the position of the piperidine attachment and the specific substitution pattern on the phenoxy ring are critical for achieving nanomolar EP4 antagonism and selectivity over EP1, EP2, and EP3 receptors [1]. Even minor positional changes can dramatically alter receptor binding affinity, functional antagonist potency, and physicochemical properties, leading to divergent in vitro and in vivo pharmacological profiles [1]. Therefore, for research targeting the EP4 receptor with the specific pharmacophore defined in WO 2014/004229, precise compound identity is non-negotiable.

Quantitative Differentiation of 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine Hydrochloride: Purity, Structural Identity, and Pharmacological Potential


Ortho-Substituted sec-Butyl Group: A Critical Structural Determinant for EP4 Pharmacophore Binding

The ortho-substitution pattern of the sec-butyl group in 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a key feature of the EP4 antagonist pharmacophore claimed in WO 2014/004229 A1, distinguishing it from para-substituted analogs which are expected to have altered receptor interactions [1]. While quantitative binding data for this specific analog has not been independently published, patent SAR analysis shows that modifications to the phenoxy substitution pattern directly impact the selectivity profile against the EP1, EP2, and EP3 receptors [2]. Example 1 from the patent, which shares the core scaffold, demonstrated Ki values of >30,000 nM for EP1, 7,900 nM for EP2, and >30,000 nM for EP3, while maintaining potent EP4 binding, highlighting the scaffold's inherent selectivity [2].

EP4 antagonist Structure-Activity Relationship Inflammation

4-Position Piperidine Regioisomer Ensures Correct Spatial Orientation for Antagonist Activity

The attachment of the piperidine ring at the 4-position of the ethyl linker in 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is essential for functional antagonism. In the patent-disclosed class, 2-substituted piperidine regioisomers (e.g., CAS 1220031-75-3) are not exemplified, suggesting they may not meet the spatial requirements for effective EP4 receptor blockade [1]. Human EP4 functional antagonist data for a related 4-piperidine analog in the patent showed an IC50 of 13.5 nM, demonstrating the functional potency achievable with the correct regiochemistry [2].

Regiochemistry EP4 functional antagonism cAMP assay

Hydrochloride Salt Form Provides Superior Aqueous Solubility for In Vitro and In Vivo Formulation

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219949-26-4) is supplied as the hydrochloride salt, achieving a minimum purity of 95% (via HPLC) . As a salt of a basic piperidine (predicted pKa ~9.8), it exhibits significantly higher aqueous solubility compared to its free base form, which is a critical parameter for preparing solutions for biological assays [1]. This directly addresses the need for consistent dissolution in cell-based or in vivo experiments, a common pitfall with poorly soluble free base analogs.

Salt selection Solubility Formulation

Recommended Application Scenarios for 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine Hydrochloride Based on Evidence


EP4 Receptor Antagonist Screening in Arthritis and Inflammation Models

Use 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride as a reference compound or tool molecule in EP4 receptor binding and functional antagonist assays (IC50 determination) for osteoarthritis or rheumatoid arthritis research, as claimed in WO 2014/004229 A1 [1]. The ortho-sec-butyl and 4-piperidine regiochemistry align with the pharmacophore expected to confer nanomolar potency and >27,000-fold selectivity over other EP receptors, as demonstrated by the patent's scaffold [2].

Structure-Activity Relationship (SAR) Studies on Phenoxyethyl Piperidine EP4 Antagonists

Employ this compound as a key analog in SAR campaigns to probe the impact of ortho-substitution and piperidine attachment position on EP4 subtype selectivity. Its structural divergence from the 2-piperidine (CAS 1220031-75-3) and para-substituted (CAS 1220032-18-7) isomers allows direct investigation of regioisomeric effects on functional activity and pharmacokinetics [1].

Formulation Development for Poorly Soluble Piperidine Chemotypes

Leverage the hydrochloride salt form for formulation screening and solubility optimization studies. The pre-formed salt ensures consistent dissolution profiles, bypassing challenges associated with free base compounds, which is critical for developing reproducible in vivo dosing solutions [1].

Quote Request

Request a Quote for 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.